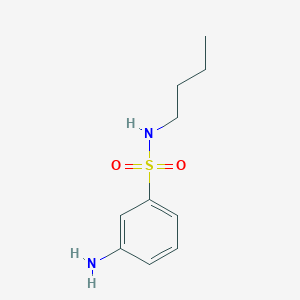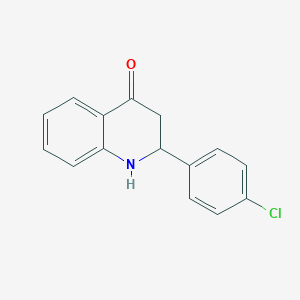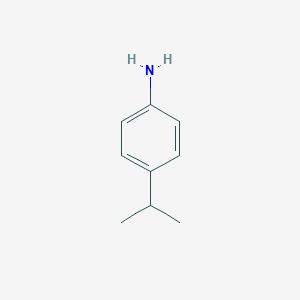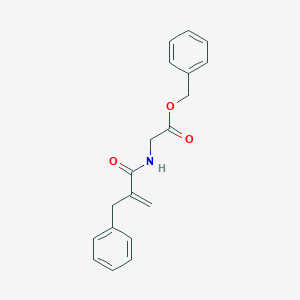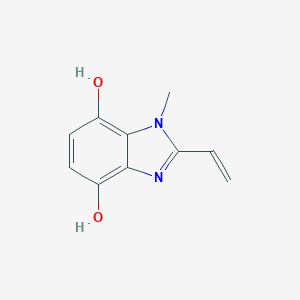
1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol, also known as norbadione A, is a natural pigment found in certain fungi and bacteria. This compound has attracted significant attention due to its potential applications in various fields, including food science, medicine, and materials science.
Scientific Research Applications
Norbadione A has various scientific research applications. It has been investigated for its potential as an antioxidant, antimicrobial, anticancer, and anti-inflammatory agent. Studies have shown that 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A has strong antioxidant activity and can scavenge free radicals, which can cause oxidative stress and damage to cells. Norbadione A has also been shown to have antimicrobial activity against various bacteria and fungi, including antibiotic-resistant strains. In addition, 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Norbadione A has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Mechanism Of Action
The mechanism of action of 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in oxidative stress and inflammation. Norbadione A has also been shown to interact with DNA, which may contribute to its anticancer activity.
Biochemical And Physiological Effects
Norbadione A has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Norbadione A has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases. In addition, 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A has been shown to have antioxidant activity, which can protect cells from oxidative stress and damage.
Advantages And Limitations For Lab Experiments
Norbadione A has several advantages and limitations for lab experiments. One advantage is that it is a natural compound, which may make it safer and more acceptable for use in various applications. Norbadione A also has various potential applications, which may make it a useful tool for researchers. However, 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A is a complex compound, which may make it difficult to synthesize or isolate in large quantities. In addition, the mechanism of action of 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A. One direction is to investigate its potential as an anticancer agent in vivo, as most studies have been conducted in vitro. Another direction is to investigate its potential as an anti-inflammatory agent in vivo, as well as its potential applications in the treatment of other inflammatory diseases. In addition, further research is needed to fully understand the mechanism of action of 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A, which may lead to the development of new drugs and therapies.
Synthesis Methods
Norbadione A can be synthesized using various methods, including fermentation, chemical synthesis, and biosynthesis. Fermentation is the most common method used for producing 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A. This method involves the cultivation of fungi or bacteria that naturally produce 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A in a suitable medium. Chemical synthesis involves the use of chemical reactions to produce 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A from simple starting materials. Biosynthesis involves the use of enzymes to produce 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A from precursor molecules.
properties
CAS RN |
151920-57-9 |
|---|---|
Product Name |
1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol |
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
2-ethenyl-1-methylbenzimidazole-4,7-diol |
InChI |
InChI=1S/C10H10N2O2/c1-3-8-11-9-6(13)4-5-7(14)10(9)12(8)2/h3-5,13-14H,1H2,2H3 |
InChI Key |
ICDBMRIILLFXLX-UHFFFAOYSA-N |
SMILES |
CN1C(=NC2=C(C=CC(=C21)O)O)C=C |
Canonical SMILES |
CN1C(=NC2=C(C=CC(=C21)O)O)C=C |
synonyms |
1H-Benzimidazole-4,7-diol,2-ethenyl-1-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



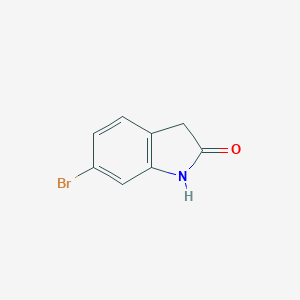
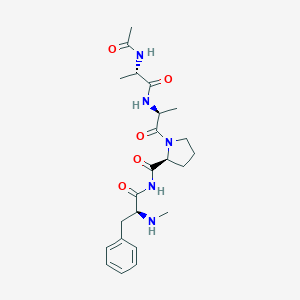
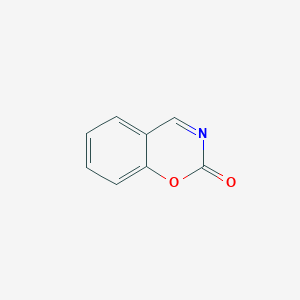
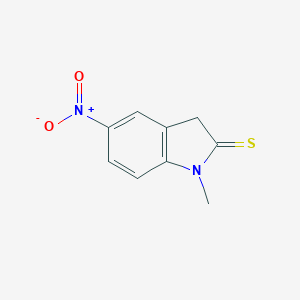




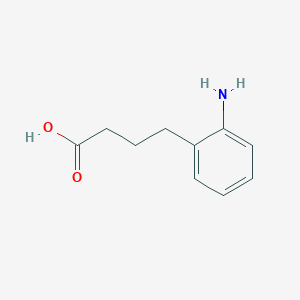
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)
